

triethylammonium chloride molecular structure and formula

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Compound of Interest

Compound Name: Triethyl ammonium chloride

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An In-depth Technical Guide to Triethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of triethylammonium chloride, a widely used reagent in organic synthesis. It covers its fundamental chemical and physical properties, molecular structure, and detailed experimental protocols for its preparation and purification. Furthermore, this document illustrates key chemical processes involving this compound through structured diagrams.

Core Concepts: Molecular Structure and Formula

Triethylammonium chloride, also known as triethylamine hydrochloride, is an organic ammonium salt. It is formed by the protonation of the tertiary amine, triethylamine, by hydrochloric acid.[1][2] The compound consists of a triethylammonium cation ($[(\text{C}_2\text{H}_5)_3\text{NH}]^+$) and a chloride anion (Cl^-), held together by ionic attraction.[2]

The molecular formula is $\text{C}_6\text{H}_{16}\text{ClN}$. [1][3] Its IUPAC name is triethylazanium chloride.[3] This salt is a stable, crystalline, and often hygroscopic solid, which makes it a convenient and safer alternative to handling gaseous hydrogen chloride or the volatile liquid triethylamine separately in many chemical reactions.[1][4]

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference
CAS Number	554-68-7	[1][3]
Molecular Formula	C ₆ H ₁₆ ClN	[3][5]
Molecular Weight	137.65 g/mol	[1][3][6]
IUPAC Name	triethylazanium chloride	[3]
Synonyms	Triethylamine hydrochloride, Et ₃ N·HCl	[5][6]
InChI Key	ILWRPSCZWQJDMK- UHFFFAOYSA-N	[3][5]

| SMILES | CC--INVALID-LINK--CC.[Cl-] |[3][5] |

Physicochemical Data

Triethylammonium chloride appears as a white to off-white crystalline solid, often in powder form.[1][2] It is characterized by its high solubility in water and polar organic solvents like ethanol, while being less soluble in nonpolar solvents such as diethyl ether and hexane.[1][7]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	White to off-white crystalline solid	[1][2]
Melting Point	261 °C (decomposes)	[1][5]
Density	1.07 g/cm ³ at 21 °C	[8]
Solubility in Water	1440 g/L at 20 °C	[8][9]
pKa (of conjugate acid)	10.75	[10]

| pH | 5 (10 g/L in H₂O at 20 °C) |[8][11] |

The crystal structure of triethylammonium chloride has been determined, revealing a trigonal crystal system.[3][4]

Table 3: Crystallographic Data

Parameter	Value	Reference
Crystal System	Trigonal	[3]
Space Group	P 3 1 c	[3]
a	8.2542 Å	[3]
b	8.2542 Å	[3]
c	6.9963 Å	[3]
α	90.00°	[3]
β	90.00°	[3]

| γ | 120.00° |[3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and subsequent purification of triethylammonium chloride.

The most direct method for preparing triethylammonium chloride is through the acid-base neutralization reaction between triethylamine and hydrochloric acid.[2]

Materials:

- Triethylamine (Et₃N)
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath

Protocol:

- In a well-ventilated fume hood, dissolve a known quantity of triethylamine in a suitable solvent like anhydrous diethyl ether or THF in a round-bottom flask. The solvent helps to dissipate heat and control the reaction rate.
- Place the flask in an ice bath and begin stirring the solution.
- Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the stirred solution using a dropping funnel. The reaction is exothermic, and slow addition is crucial to maintain a low temperature and prevent the volatilization of triethylamine.
- A white precipitate of triethylammonium chloride will form immediately upon the addition of HCl.^[12]
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the purified product under a high vacuum to remove residual solvent. The product should be stored in a desiccator due to its hygroscopic nature.^{[1][2]}

For higher purity, the crude triethylammonium chloride can be recrystallized. An ethanol/diethyl ether solvent system is effective.^[1]

Materials:

- Crude triethylammonium chloride
- Ethanol (95% or absolute)
- Anhydrous diethyl ether
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Ice bath

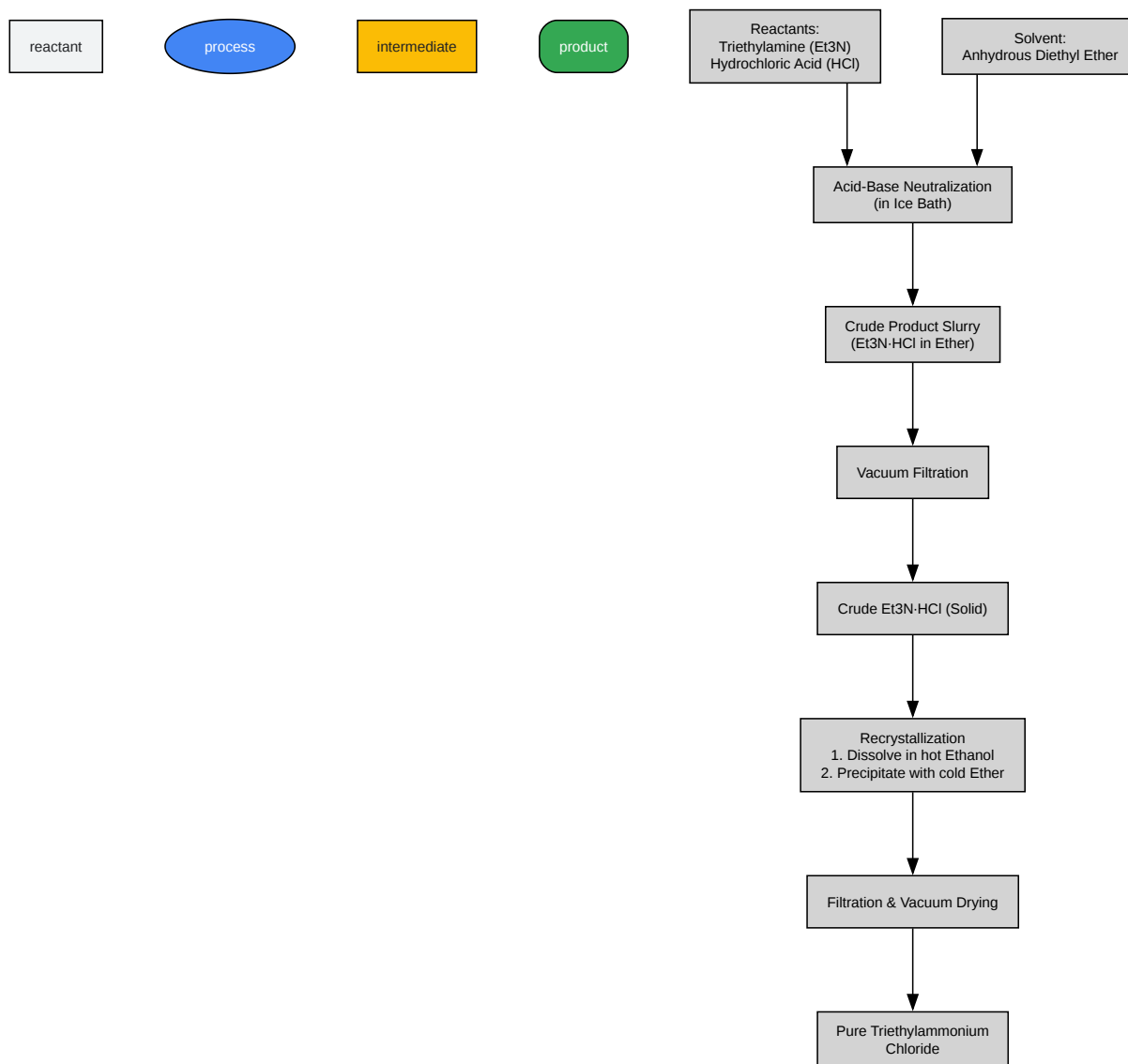
Protocol:

- Place the crude triethylammonium chloride in an Erlenmeyer flask.
- Add the minimum amount of hot ethanol required to fully dissolve the solid. Gentle heating on a hot plate may be necessary.^[1]
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes. Perform a hot gravity filtration to remove the charcoal if used.^[1]
- Allow the solution to cool slowly to room temperature.
- Once cooled, place the flask in an ice bath for at least 30 minutes to maximize the formation of crystals.^[1]
- Add diethyl ether as an anti-solvent to induce further precipitation until the solution becomes cloudy.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small volume of cold diethyl ether to remove any remaining soluble impurities.^[1]

- Dry the crystals under a high vacuum.

Visualized Workflows and Logical Relationships

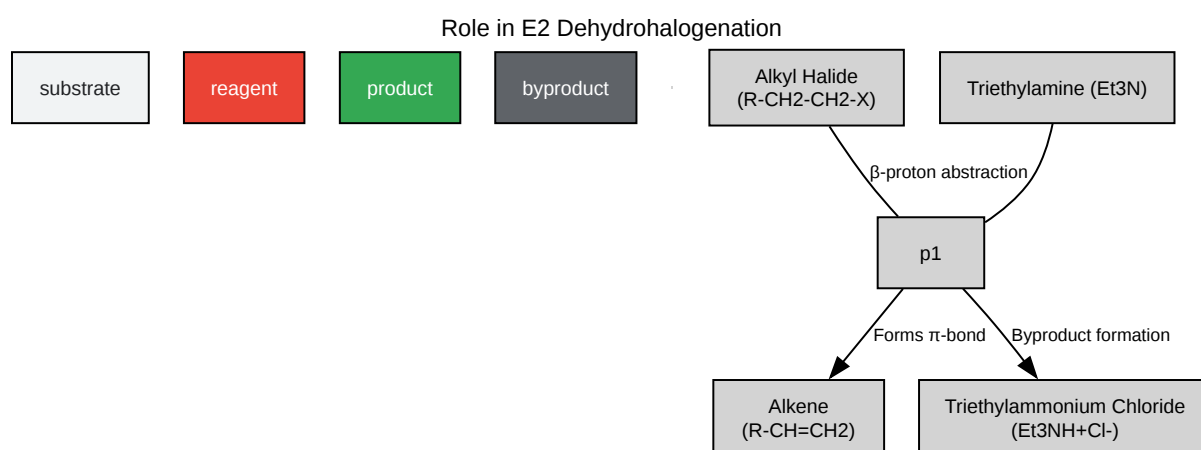
The following diagrams, created using the DOT language, illustrate key processes related to triethylammonium chloride.



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Caption: Workflow for the synthesis and purification of triethylammonium chloride.

Triethylamine is frequently used as a non-nucleophilic base in organic synthesis, particularly in elimination reactions such as dehydrohalogenation to form alkenes.[13][14] During this process, triethylamine abstracts a proton, and the resulting protonated amine forms an ionic bond with the halide leaving group, producing triethylammonium chloride as a byproduct.[10][13]



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Caption: Formation of triethylammonium chloride as a byproduct in an E2 reaction.

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